Boc-4-hydroxy-D-phenylglycine

Description

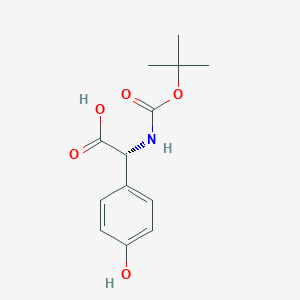

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWJRIFKJPPAPM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473817 | |

| Record name | Boc-4-hydroxy-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27460-85-1 | |

| Record name | Boc-4-hydroxy-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Boc 4 Hydroxy D Phenylglycine and Its Precursors

Stereoselective Synthesis Approaches for D-4-hydroxyphenylglycine

The generation of the desired D-enantiomer of 4-hydroxyphenylglycine is a pivotal step that dictates the stereochemical purity of the final Boc-protected compound. Methodologies to achieve this include enzymatic resolution, which leverages the high selectivity of enzymes, and asymmetric synthesis, which employs chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction.

Enzymatic Resolution Techniques for D-4-hydroxyphenylglycine Esters

Enzymatic resolution has emerged as a powerful tool for the separation of enantiomers. This technique often involves the use of hydrolases, such as penicillin G acylase, which can selectively act on one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Penicillin G acylase (PGA) from Escherichia coli has been effectively utilized for the kinetic resolution of racemic esters of 4-hydroxyphenylglycine. researchgate.netlookchem.com In a non-aqueous environment, typically using organic solvents like toluene (B28343) or dichloromethane (B109758), the enzyme selectively catalyzes the acylation of the L-enantiomer of the 4-hydroxyphenylglycine methyl ester. researchgate.netlookchem.com This leaves the D-enantiomer unreacted and allows for its facile isolation. researchgate.netlookchem.com The use of organic solvents is advantageous as it minimizes hydrolytic side reactions and can improve the solubility of certain substrates. lookchem.com

The enantioselectivity of PGA towards the L-enantiomer is a key feature of this process. For instance, studies have shown that the initial rate of acylation for L-4-hydroxyphenylglycine methyl ester is significantly higher than that for the D-enantiomer, with some experiments reporting no observable reaction with the D-enantiomer after extended periods. lookchem.com This high degree of selectivity is crucial for obtaining the D-enantiomer with high enantiomeric purity. The process is also applicable to the resolution of phenylglycine methyl ester, a structurally related compound. researchgate.net

Table 1: Penicillin G Acylase Catalyzed Acylation of Phenylglycine Methyl Esters This table is based on data from a study on the resolution of phenylglycine and 4-hydroxyphenylglycine methyl esters.

| Substrate | Solvent | Acylating Agent | Enantiomer Selectively Acylated | Reference |

| d,l-Phenylglycine methyl ester | Toluene | Phenylacetic acid methyl ester | L-enantiomer | lookchem.com |

| d,l-4-Hydroxyphenylglycine methyl ester | Toluene | Phenylacetic acid methyl ester | L-enantiomer | lookchem.com |

| d,l-Phenylglycine methyl ester | Dichloromethane | Phenylacetic acid methyl ester | L-enantiomer | lookchem.com |

The efficiency of the enzymatic resolution process is influenced by several factors, including the enzyme-to-substrate ratio and other reaction conditions such as pH and temperature. In the context of synthesizing β-lactam antibiotics like amoxicillin, where D-4-hydroxyphenylglycine is a key side chain, the optimization of these parameters is critical. nih.gov

In the synthesis of ampicillin, which involves the reaction of D-4-hydroxyphenylglycine methyl ester with 6-aminopenicillanic acid (6-APA) catalyzed by immobilized penicillin G acylase, various inhibitory effects have been observed. nih.gov For instance, the product, amoxicillin, and the substrate, D-4-hydroxyphenylglycine methyl ester, can act as competitive inhibitors for the hydrolysis of each other. nih.gov Furthermore, 6-APA can inhibit the hydrolysis of amoxicillin, and the free acid, D-4-hydroxyphenylglycine, can act as a competitive inhibitor for the hydrolysis of both the ester and the antibiotic. nih.gov

Asymmetric Synthesis through Chiral Auxiliaries and Catalysis

Asymmetric synthesis offers a direct route to enantiomerically pure compounds by guiding the formation of a new stereocenter. This is often achieved through the temporary incorporation of a chiral auxiliary or the use of a chiral catalyst.

The synthesis of α-hydroxy-β-amino acids, a class of compounds that includes derivatives of 4-hydroxyphenylglycine, can be achieved through stereocontrolled methods. One such approach involves the Lewis acid-promoted cyanation of chiral oxazines. nih.govacs.org This method allows for the stereodivergent synthesis of α-hydroxy-β-amino acids. acs.org The reaction of a chiral oxazine (B8389632) with trimethylsilyl (B98337) cyanide, promoted by a Lewis acid, leads to the formation of a cyano compound with excellent stereoselectivity. nih.govacs.org Subsequent hydrolysis of the cyano group provides the desired α-hydroxy-β-amino acid. nih.govacs.org

Another strategy involves a three-component condensation reaction catalyzed by a Lewis acid. nih.gov This method can produce syn α-hydroxy-β-amino esters with high diastereoselectivity and yield from an aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal. nih.gov The stereochemical outcome of these reactions can often be rationalized through computational modeling of the key transition states. nih.gov Furthermore, the catalytic enantioselective addition of glyoxylate (B1226380) cyanohydrin to imines has been developed to produce α-keto-β-amino acid equivalents, which can then be converted to the desired α-hydroxy-β-amino acids. kyoto-u.ac.jp

Enantioselective transamination is a biocatalytic method that has been successfully applied to the synthesis of D-4-hydroxyphenylglycine. This process utilizes a D-transaminase enzyme to convert a keto acid precursor, 4-hydroxyphenylglyoxylate, into the corresponding D-amino acid. genome.jpqmul.ac.uk The enzyme D-4-hydroxyphenylglycine transaminase (EC 2.6.1.72) specifically catalyzes the transfer of an amino group from a donor molecule to 4-hydroxyphenylglyoxylate, yielding D-4-hydroxyphenylglycine. genome.jpqmul.ac.uk

This reaction is highly enantioselective, producing the D-enantiomer with high purity. qmul.ac.ukqmul.ac.uk The D-transaminase from Pseudomonas putida has been shown to be effective in this conversion. genome.jpqmul.ac.uk This biocatalytic approach is part of a broader trend of using enzymes for the synthesis of chiral amines and amino acids, offering a green and efficient alternative to traditional chemical methods. thieme-connect.de The development of multi-enzyme cascade systems has further enhanced the production of D-4-hydroxyphenylglycine from more readily available starting materials like L-tyrosine. nih.gov

Strecker Amino Acid Synthesis Methodologies and their Advancements

The Strecker synthesis represents a foundational method for producing α-amino acids. In the context of 4-hydroxyphenylglycine, this typically involves the reaction of p-hydroxybenzaldehyde, ammonia (B1221849), and a cyanide source. While a classic approach, advancements have focused on developing stereoselective versions to favor the desired D-enantiomer, a critical aspect for its use in pharmaceuticals like semi-synthetic penicillins and cephalosporins. wur.nl

Hydroxymandelic Acid Ammonolysis Process

An alternative pathway to 4-hydroxyphenylglycine involves the ammonolysis of p-hydroxymandelic acid. researchgate.net This process typically requires heating the mandelic acid derivative with ammonia, often in the presence of an ammonium (B1175870) salt like ammonium chloride, at elevated temperatures and pressures. researchgate.netgoogle.com Research has shown that yields as high as 92% can be achieved under optimized conditions, such as a 10:1 mole ratio of ammonia to p-hydroxymandelic acid at 115°C. researchgate.net This method provides a direct route from a readily accessible precursor to the desired amino acid.

Direct Reactions of Oxoethanoic Acid, Phenol, and Active Amido Compounds

A notable one-pot synthesis involves the reaction of phenol, glyoxylic acid (oxoethanoic acid), and ammonia. google.com This condensation reaction is typically carried out at a controlled temperature, for instance, 45°C, to produce racemic 4-hydroxyphenylglycine. google.com While this method offers a direct route from simple starting materials, it often requires a significant excess of phenol, and the reported yields have historically been moderate, generally around 35-50%. google.comgoogle.com

Further advancements have explored the use of glyoxylic acid-amide adducts. electronicsandbooks.com For instance, N-acyl derivatives of aromatic amino acids can be synthesized by reacting these adducts with aromatic compounds in the presence of a strong acid like sulfuric acid. electronicsandbooks.com Additionally, multicomponent reactions, such as the Ugi reaction, have been employed to create N-acyl hydroxyphenylglycine amides from hydroxybenzaldehyde derivatives, an amine, an isocyanide, and a carboxylic acid. uminho.ptresearchgate.net

Boc Protection Strategies for Amino Acids

Once 4-hydroxy-D-phenylglycine is obtained, the amine group must be protected to facilitate its use in peptide synthesis and other applications. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various conditions and its ease of removal under mild acidic conditions. total-synthesis.commychemblog.com

Reaction with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common method for introducing the Boc protecting group is through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. wikipedia.orgchemicalbook.com This reaction is typically carried out under basic conditions, for example, using sodium bicarbonate or triethylamine (B128534) in a suitable solvent like aqueous dioxane or acetonitrile. wikipedia.orgchemicalbook.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This leads to the formation of a carbamate (B1207046) and the release of tert-butyl carbonate, which subsequently decomposes into tert-butanol (B103910) and carbon dioxide gas. commonorganicchemistry.com For amines with phenolic hydroxyl groups, care must be taken as the hydroxyl group can also react with Boc₂O, especially in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Catalytic Systems for Boc Protection (e.g., Ionic Liquids, HFIP, HClO₄-SiO₂)

To enhance the efficiency and sustainability of the Boc protection reaction, various catalytic systems have been developed. These catalysts often allow for milder reaction conditions and improved yields.

Ionic Liquids: Room-temperature ionic liquids (ILs) have emerged as effective catalysts and reaction media for Boc protection. asianpubs.org For instance, 1-alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic role is believed to involve the electrophilic activation of Boc₂O through hydrogen bonding. organic-chemistry.org Furthermore, tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been synthesized and utilized in dipeptide synthesis. rsc.orgrsc.orgnih.gov

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP has been identified as a highly efficient and recyclable solvent and organocatalyst for the chemoselective mono-N-Boc protection of a wide range of amines. organic-chemistry.orgresearchgate.netthieme-connect.com Reactions in HFIP are typically rapid, often completing within minutes at room temperature, and provide high yields without the need for additional acidic or basic catalysts. organic-chemistry.org A key advantage of using HFIP is the avoidance of common side reactions like the formation of isocyanates and ureas. organic-chemistry.orgthieme-connect.com The catalyst can be readily recovered and reused. organic-chemistry.orgresearchgate.net

HClO₄-SiO₂: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) serves as a new, highly efficient, and reusable heterogeneous catalyst for the chemoselective N-tert-butoxycarbonylation of amines. organic-chemistry.org This solid-supported acid catalyst facilitates the reaction under solvent-free conditions at room temperature. organic-chemistry.org Other heterogeneous catalysts like sulfonated reduced graphene oxide and Amberlyst A21 resin have also been successfully employed for Boc protection. thieme-connect.comscispace.com

| Catalyst System | Key Advantages |

| Ionic Liquids | Recyclable, high chemoselectivity, can act as both catalyst and solvent. asianpubs.orgorganic-chemistry.orgresearchgate.net |

| HFIP | Fast reaction times, high yields, recyclable, avoids side reactions. organic-chemistry.orgresearchgate.netthieme-connect.comgoogle.com |

| HClO₄-SiO₂ | Reusable, solvent-free conditions, high efficiency. organic-chemistry.org |

| Sulfonated Reduced Graphene Oxide | Metal-free, solvent-free, reusable for multiple cycles. thieme-connect.com |

| Amberlyst A21 | Reusable, mild basic conditions, clean reaction profile. scispace.com |

Orthogonal Protection Strategies in Peptide Synthesis

In the synthesis of complex peptides, the use of orthogonal protecting groups is essential. fiveable.mebiosynth.comub.edu Orthogonality refers to the ability to remove one type of protecting group without affecting others present in the molecule. fiveable.meub.edu The Boc group plays a crucial role in these strategies. wikipedia.org

The Boc group is stable to most bases and nucleophiles, which allows it to be used in conjunction with base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgfiveable.me This Boc/Fmoc strategy is a cornerstone of solid-phase peptide synthesis (SPPS). biosynth.comiris-biotech.de In this approach, the α-amino group of the growing peptide chain is temporarily protected with Fmoc, which can be removed with a base (like piperidine), while the side chains of the amino acids, including the hydroxyl group of 4-hydroxyphenylglycine, can be protected with acid-labile groups like tert-butyl (tBu). The Boc group itself, being acid-labile, can be removed with acids of different strengths, allowing for selective deprotection in the presence of other acid-sensitive groups. biosynth.com This selective removal is critical for the stepwise assembly of the peptide chain and for the synthesis of complex peptide structures. fiveable.meub.edu

Advanced Functionalization of Boc-4-hydroxy-D-phenylglycine

Recent breakthroughs in synthetic organic chemistry have provided sophisticated tools for the direct modification of the this compound scaffold. These methods allow for the introduction of diverse functional groups with high levels of control and efficiency.

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to molecular engineering. For derivatives of this compound, these strategies enable modifications at positions that are traditionally difficult to access.

Visible-light-driven photoredox catalysis has emerged as a mild and effective method for the α-C(sp³)–H alkylation of N-arylated glycine (B1666218) derivatives. organic-chemistry.org This technique utilizes a photocatalyst to generate alkyl radicals from precursors like 4-alkyl-1,4-dihydropyridines (alkyl-DHPs). organic-chemistry.org These radicals then couple with glycine derivatives, which have been oxidatively activated to form iminium or α-amino radical intermediates. organic-chemistry.org The reaction proceeds under gentle conditions and is compatible with a wide range of functional groups, including those sensitive to acid. researchgate.netelsevierpure.combsb-muenchen.de

This methodology has been successfully applied to the site-selective alkylation of peptides, demonstrating its utility in the post-synthetic modification of complex biomolecules. organic-chemistry.orgresearchgate.net The use of an oxidizing agent, such as ammonium persulfate, is crucial for the reaction's success. organic-chemistry.orgelsevierpure.combsb-muenchen.de This approach provides a significant advantage over traditional glycine alkylation methods, which often require harsh conditions and have a more limited substrate scope. organic-chemistry.org

Table 1: Key Features of Photoredox-Catalyzed C-H Alkylation

| Feature | Description |

|---|---|

| Catalyst System | Visible-light photocatalyst (e.g., organic acridinium-based) |

| Radical Precursors | 4-Alkyl-1,4-dihydropyridines (alkyl-DHPs) |

| Oxidizing Agent | Ammonium persulfate |

| Key Intermediates | Iminium or α-amino radicals |

| Advantages | Mild reaction conditions, broad substrate scope, site-selectivity in peptides |

A significant challenge in C-H functionalization is achieving selectivity at the meta position of an aromatic ring. A palladium(II)-catalyzed strategy using a transient mediator has been developed for the meta-C-H functionalization of benzylamines. nih.govnih.govsigmaaldrich.com This method employs simple 2-pyridone ligands in conjunction with 2-carbomethoxynorbornene as a transient mediator to direct the functionalization. nih.govnih.gov

This protocol has been shown to be effective for a variety of transformations, including arylation, amination, and chlorination, with a broad substrate scope and good functional group tolerance. nih.govnih.gov Notably, the palladium catalyst loading can be reduced to as low as 2.5 mol% with an optimized ligand. nih.govnih.gov While this specific methodology was demonstrated on N-Boc benzylamines, its principles are relevant for the synthesis of complex phenylglycine derivatives. nih.gov The directing group can be readily removed after functionalization, providing access to key intermediates. nih.gov

Stereoselective Alkylation of Glycine Derivatives

The stereoselective alkylation of glycine enolates is a cornerstone for the asymmetric synthesis of α-amino acids. renyi.hu Various strategies have been developed to control the stereochemistry at the α-carbon. One approach involves the use of chiral auxiliaries, such as (-)-8-phenylmenthol, to induce diastereoselectivity in the alkylation of N-Boc-2-bromoglycine derivatives. renyi.hu

Another powerful method is the use of homochiral glycine enolate equivalents derived from chiral oxazolidinones. renyi.hu These have been successfully employed in the synthesis of complex amino acids. renyi.hu Phase-transfer catalysis has also been utilized for the asymmetric alkylation of N-benzylidene phenylglycine esters, followed by enzymatic resolution to obtain enantiomerically pure products. nih.gov

Recent advancements include visible light-promoted photoredox catalysis for the diastereoselective decarboxylative radical addition to chiral sulfinyl imines derived from glyoxylate, offering a convenient route to unnatural α-amino acids from readily available carboxylic acids. chemrxiv.org

Table 2: Comparison of Stereoselective Alkylation Methods

| Method | Key Features |

|---|---|

| Chiral Auxiliaries | Utilizes removable chiral groups (e.g., (-)-8-phenylmenthol) to direct alkylation. renyi.hu |

| Chiral Enolate Equivalents | Employs chiral oxazolidinones to create a stereochemically defined enolate. renyi.hu |

| Phase-Transfer Catalysis | Enables asymmetric alkylation followed by enzymatic resolution. nih.gov |

| Photoredox Catalysis | Diastereoselective radical addition to chiral sulfinyl imines. chemrxiv.org |

O-Arylation of Tyrosine Derivatives

While directly focused on tyrosine, the methodologies for O-arylation are highly relevant to the phenolic hydroxyl group of this compound. A palladium-catalyzed method has been developed to convert the phenolic hydroxyl group of N-protected tyrosine esters into arylphosphine ligands via an aryl triflate intermediate. rsc.org This strategy was inspired by the Stille coupling and has been successfully applied to pentapeptides containing a tyrosine residue. rsc.org

Another approach involves the nucleophilic aromatic substitution (SNAr) of 4-fluoro-α-phenylglycine derivatives with potassium diphenylphosphide to create phosphinophenylglycine derivatives. rsc.org This highlights the potential for direct modification of the phenyl ring at the para position. These methods provide a pathway to introduce aryl groups and other functionalities onto the phenolic oxygen of this compound, expanding its synthetic utility.

Boc 4 Hydroxy D Phenylglycine in Peptidomimetics and Drug Discovery

Role as a Chiral Building Block in Peptide Synthesis

Boc-4-hydroxy-D-phenylglycine is a highly valued chiral building block for the synthesis of peptides and complex organic molecules. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group. This protection is fundamental in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), as it prevents the amino group from participating in unwanted side reactions and allows for a controlled, stepwise elongation of the peptide chain.

The Boc group is stable under various coupling conditions but can be readily removed using moderately acidic conditions, typically a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This selective removal allows the newly liberated amine to be coupled with the next Boc-protected amino acid in the sequence. The D-configuration of the chiral center is essential, as the specific stereochemistry of amino acid residues within a peptide dictates its three-dimensional structure and, consequently, its biological function and interaction with other chiral molecules like proteins and receptors.

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are modified to overcome inherent limitations of peptides, such as poor stability and low bioavailability. This compound is frequently incorporated into these scaffolds to introduce specific structural constraints and functionalities. As a non-proteinogenic D-amino acid, its inclusion disrupts the typical patterns recognized by degradative enzymes, thereby enhancing the metabolic stability of the resulting molecule.

The synthesis of peptidomimetic macrocycles is a key strategy in drug discovery to create molecules with high affinity and specificity for biological targets. These cyclic structures often exhibit improved conformational rigidity and stability compared to their linear counterparts. The synthesis of the linear peptide precursors for macrocyclization can be performed using Boc-chemistry. nih.gov In these synthetic strategies, a Boc-protected amino acid like this compound can be incorporated into the linear chain. Following the completion of the linear sequence, the Boc group on the N-terminal residue is removed, and the resulting free amine is reacted with the C-terminal carboxylic acid to form the cyclic structure. nih.gov The inclusion of unique building blocks such as this is crucial for generating structurally diverse macrocycles with a wide range of potential therapeutic applications. xmu.edu.cn

The stability and bioavailability of a peptide are critical for its therapeutic efficacy. taylorfrancis.com Bioactive peptides must be able to resist degradation by gastrointestinal proteases and acids to reach systemic circulation intact. taylorfrancis.com The incorporation of non-natural amino acids like 4-hydroxy-D-phenylglycine is a recognized strategy to enhance peptide stability. The D-configuration of the amino acid sterically hinders the action of proteases, which are typically specific for L-amino acids. Furthermore, modifications such as cyclization can protect a peptide from proteolytic degradation. nih.gov

Application in the Development of Therapeutically Relevant Compounds

The distinct properties of this compound make it an important intermediate in the synthesis of various therapeutic agents. Its primary application lies in the field of antibacterial drug development.

This compound is utilized in the preparation of new antibacterial agents. chemicalbook.com The parent compound, 4-hydroxy-D-phenylglycine, is a crucial side-chain component for several semi-synthetic β-lactam antibiotics, including widely used penicillins and cephalosporins. The stereochemical purity of the D-isomer is essential for the pharmacological efficacy of these antibiotics, as it ensures the proper binding affinity to bacterial penicillin-binding proteins (PBPs), leading to effective inhibition of bacterial cell wall synthesis.

A significant application of this compound is in the preparation of novel cephem derivatives. chemicalbook.com Cephems are a subclass of β-lactam antibiotics that form the core structure of cephalosporins. This compound serves as a key intermediate for synthesizing the side chains that are attached to the cephem nucleus, which are critical for determining the antibiotic's spectrum of activity and potency against various bacteria, including Helicobacter pylori. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table summarizes key computed properties of the compound.

| Property | Value | Source |

| Molecular Formula | C13H17NO5 | scbt.comnih.gov |

| Molecular Weight | 267.28 g/mol | scbt.comnih.gov |

| IUPAC Name | (2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | nih.gov |

| CAS Number | 27460-85-1 | nih.gov |

| Monoisotopic Mass | 267.11067264 Da | nih.gov |

Antibacterial Agents

Efficacy against Specific Pathogens (e.g., Helicobacter pylori)

This compound serves as a crucial building block in the synthesis of novel antibacterial agents, particularly new cephem derivatives designed to combat Helicobacter pylori chemicalbook.com. H. pylori is a pathogenic bacterium linked to various gastric diseases, and its ability to form biofilms contributes to antibiotic resistance, making the development of new therapeutic agents a priority nih.govclinicaltrials.gov. The incorporation of the 4-hydroxyphenylglycine moiety is a key strategy in developing antibiotics effective against this pathogen. Research into compounds derived from this compound is part of a broader effort to overcome the challenges posed by resistant strains of H. pylori mdpi.comnih.gov.

Role in Semi-synthetic Beta-Lactam Antibiotics (e.g., Amoxicillin, Cefoperazone, Cefatrizine)

The D-p-hydroxyphenylglycine side chain is a fundamental structural component of several widely used semi-synthetic beta-lactam antibiotics google.com. This compound is an essential protected precursor for introducing this side chain during the synthesis of these drugs. Beta-lactam antibiotics function by inhibiting the biosynthesis of the bacterial cell wall mdpi.com. The specific side chain influences the antibiotic's spectrum of activity, stability to bacterial β-lactamase enzymes, and pharmacokinetic properties.

The method for preparing these antibiotics often involves the enzyme-catalyzed acylation of a β-lactam nucleus with a derivative of D-p-hydroxyphenylglycine google.com. This enzymatic approach is a key step in the industrial production of antibiotics such as amoxicillin, cefoperazone, and cefatrizine (B1668820) google.com.

Table 1: Beta-Lactam Antibiotics Featuring the D-p-hydroxyphenylglycine Side Chain

| Antibiotic | Class | β-Lactam Nucleus |

| Amoxicillin | Penicillin | 6-Aminopenicillanic acid (6-APA) |

| Cefoperazone | Cephalosporin | 7-Amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3,4-didehydrocepham-4-carboxylic acid |

| Cefatrizine | Cephalosporin | 7-amino-3-[(Z)-prop-1-en-1-yl]-3,4-didehydrocepham-4-carboxylic acid |

Enzyme Inhibitors

This compound and its derivatives are integral to the development of various enzyme inhibitors, targeting critical proteins in viruses and modulating human cellular receptors.

HCV NS3/4A Protease Inhibitors

The Hepatitis C Virus (HCV) NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral drug development nih.govnih.gov. This enzyme cleaves the viral polyprotein into functional proteins required for assembling new virus particles . While direct mentions of this compound in final drug compounds are scarce in the provided results, scaffolds based on amino acid derivatives are common in the design of HCV NS3/4A protease inhibitors nih.gov. The development of these inhibitors is crucial, especially to combat drug-resistant mutant strains of the virus nih.govresearchgate.net. The goal is to create specific small-molecule inhibitors that block the active site of the protease, thereby halting the viral lifecycle nih.gov.

Influenza Virus Neuraminidase Inhibitors

Influenza virus neuraminidase is an enzyme on the viral surface that is critical for the release of newly formed virus particles from infected host cells, thus playing a key role in viral replication and spread researchgate.netresearchgate.net. Phenylglycine derivatives have been identified as a novel class of neuraminidase inhibitors nih.gov. Screening of various α- and β-amino acids led to the discovery of a phenylglycine compound that demonstrated inhibitory activity against the neuraminidase of influenza A virus nih.gov. This finding highlights the potential of scaffolds derived from structures like 4-hydroxy-D-phenylglycine in the design of new anti-influenza agents. These inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid, thereby blocking its active site and preventing viral propagation researchgate.net.

GPR88 Agonists

GPR88 is an orphan G-protein-coupled receptor (GPCR) predominantly found in the striatum region of the brain and is considered a therapeutic target for psychiatric disorders researchgate.net. A series of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives have been designed and evaluated for their agonist activity at the GPR88 receptor researchgate.netnih.gov. Structure-activity relationship (SAR) studies have shown that modifications to the 4-hydroxyphenylglycine scaffold are critical for potency researchgate.net. For instance, research has demonstrated that while the amine group can be replaced with other functionalities like hydroxyl or amide groups to yield potent analogues, the phenyl group is essential for activity researchgate.net. These findings provide a basis for the further optimization of GPR88 agonists for potential use in CNS investigations researchgate.netsemanticscholar.org.

Table 2: Research Findings on 4-Hydroxyphenylglycine Derivatives as GPR88 Agonists

| Study Focus | Key Finding | Reference |

| Structure-Activity Relationship (SAR) | The amine group can be substituted, but the phenyl group on the amide cap is essential for agonist activity. | researchgate.net |

| Potency and Lipophilicity | Novel derivatives showed improved potency and lower lipophilicity compared to earlier compounds. | researchgate.net |

| Bioisosteric Replacement | 1,3,4-oxadiazole bioisosteres of (4-alkoxyphenyl)glycinamides resulted in significantly improved potency. | researchgate.net |

Analogs of Bioactive Peptides (e.g., Proctolin)

This compound is utilized in the synthesis of analogs of bioactive peptides, such as the insect neuromodulator proctolin (B33934) (H-Arg-Tyr-Leu-Pro-Thr-OH) chemicalbook.comresearchgate.net. In peptidomimetic studies, specific amino acids in a peptide chain are replaced with non-natural amino acids to investigate structure-activity relationships and to develop analogs with altered biological properties. Researchers have synthesized new analogs of proctolin by modifying position 2 of the peptide chain with D-phenylglycine and its 4-substituted derivatives, including the 4-hydroxy variant researchgate.net. This modification allows for the study of how changes in the side chain at this position affect the biological activity of the peptide, such as its cardioexcitatory effects on insects researchgate.net.

Scaffolds for Novel Drug Candidates

This compound, a non-natural amino acid, serves as a valuable scaffold in the design of novel drug candidates. Its unique structure, featuring a constrained backbone and a functionalized side chain, allows for the creation of peptidomimetics with improved pharmacological properties. These properties can include enhanced stability against enzymatic degradation, increased receptor affinity and selectivity, and better bioavailability compared to their natural peptide counterparts. The incorporation of such unnatural amino acids is a key strategy in modern drug discovery to overcome the limitations of traditional peptide-based therapeutics.

In drug design, the concept of bioisosterism is a powerful tool for optimizing lead compounds. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. This compound can be employed as a conformational bioisostere to mimic the spatial arrangement of a natural amino acid residue within a peptide, while introducing beneficial modifications.

The rigid nature of the phenylglycine core restricts the conformational freedom of the peptide backbone. This pre-organization can favor a specific bioactive conformation, leading to higher binding affinity for the target receptor or enzyme. The hydroxyl group on the phenyl ring provides a site for further chemical modification, allowing for the fine-tuning of electronic properties, solubility, and hydrogen bonding interactions. This strategic replacement of natural amino acids with conformationally constrained bioisosteres like this compound is a widely used tactic to enhance the potency and selectivity of drug candidates. nih.govctppc.org

| Feature of this compound | Implication in Drug Design |

| Constrained Phenylglycine Core | Restricts conformational flexibility, favoring a bioactive conformation. |

| Hydroxyl Group | Allows for modifications to tune physicochemical properties. |

| Non-natural D-configuration | Can enhance stability against proteolysis. |

Enzymes function by stabilizing the transition state of a chemical reaction. Molecules that mimic this high-energy transition state can act as potent and highly selective enzyme inhibitors. nih.govnih.gov this compound can be incorporated into molecules designed to mimic the transition state of enzyme-catalyzed reactions, particularly those involving peptide cleavage by proteases.

The tetrahedral geometry of the α-carbon in phenylglycine can resemble the tetrahedral intermediate formed during peptide bond hydrolysis. The strategic placement of the hydroxyl group can further mimic the interactions of the transition state with the enzyme's active site. By designing molecules that incorporate these features, medicinal chemists can create potent and specific inhibitors for targeted enzymes. This approach is particularly valuable in the development of drugs for diseases where enzymatic activity is dysregulated. The design of such transition-state analogue inhibitors is a cornerstone of modern medicinal chemistry, aiming to exploit the enzyme's catalytic mechanism for therapeutic benefit. nih.govnih.gov

| Enzyme Class | Role of this compound Mimic | Therapeutic Target Example |

| Proteases | Mimics the tetrahedral intermediate of peptide bond hydrolysis. | HIV protease, Hepatitis C virus protease |

| Glycosidases | Can be modified to mimic the oxocarbenium-ion-like transition state. | Influenza neuraminidase, Diabetes (α-glucosidase) |

Biological and Biochemical Aspects of Boc 4 Hydroxy D Phenylglycine Derivatives

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For derivatives of 4-hydroxyphenylglycine, these studies have been crucial in optimizing their therapeutic potential.

In the development of agonists for the G protein-coupled receptor 88 (GPR88), a target for central nervous system disorders, a series of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives were synthesized and evaluated. These studies revealed that modifications at specific sites of the molecule have a profound impact on agonist activity. For instance, replacement of an amine group with a hydroxyl, ester, or amide group resulted in analogues with good to moderate potency. This suggests a degree of tolerance for different functional groups at this position, allowing for the fine-tuning of physicochemical properties without abolishing activity. Conversely, the phenyl group on the amide cap was found to be essential for activity, with limited tolerance for alterations in its size, shape, and electronic properties nih.gov.

The following table summarizes the impact of functional group modifications on the agonist activity of 4-hydroxyphenylglycinol derivatives at the GPR88 receptor.

| Modification Site | Functional Group | Resulting Potency |

| Amine Group Replacement | Hydroxyl | Good |

| Ester | Moderate | |

| Amide | Moderate | |

| Phenyl Group on Amide Cap | Various Substitutions | Essential for activity, low tolerance |

These findings underscore the importance of systematic structural modifications in elucidating the key pharmacophoric features required for interaction with a biological target. The insights gained from such SAR studies are instrumental in guiding the design of more potent and selective therapeutic agents.

Impact on Protein-Ligand Interactions and Enzyme Binding

The therapeutic effect of a drug molecule is contingent upon its precise interaction with its biological target. Understanding the binding modes, including hydrogen bonding and steric interactions, is therefore critical. While specific X-ray crystallography data for Boc-4-hydroxy-D-phenylglycine derivatives are not widely available in the public domain, insights can be gleaned from related structures and computational modeling studies.

Analysis of Binding Modes through X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional information about the interaction between a ligand and its protein target. For instance, the crystal structure of 4-hydroxyphenylpyruvate dioxygenase (HPPD) in complex with its substrate, 4-hydroxyphenylpyruvate (HPPA), reveals key interactions within the active site. The 4-hydroxyl group of HPPA forms a hydrogen bond with the residue Asn423, while the α-keto acid moiety coordinates with a metal ion cofactor nih.gov. This detailed structural information is invaluable for designing inhibitors that can effectively compete with the natural substrate. Although not a direct analysis of a this compound derivative, this example illustrates the type of critical binding interactions that can be identified through crystallography.

Hydrogen Bonding and Steric Interactions

Molecular docking studies on various ligand-receptor complexes provide valuable predictions about binding orientations and key interactions. For example, in the design of vitamin D analogues, docking studies showed that key hydrogen bonds were formed between the C25-hydroxyl group of the side chain and the histidine residues (His305 and His397) of the vitamin D receptor mdpi.com. Steric hindrance is another critical factor; docking calculations for some analogues failed, presumably due to steric clashes imparted by bulky chemical groups, which would prevent a stable binding conformation mdpi.com.

Similarly, in the development of novel benzimidazole (B57391) analogues, molecular modeling indicated that the 4-hydroxyl group was crucial for interaction with acetylcholinesterase nih.gov. These examples highlight the importance of both hydrogen bonding and steric compatibility in achieving potent biological activity. For derivatives of this compound, the phenolic hydroxyl group and the carboxylic acid moiety are likely to be key hydrogen bond donors and acceptors, while the bulky tert-butoxycarbonyl (Boc) group and the phenyl ring will have significant steric influence on the binding orientation within a protein's active site.

Metabolic Stability and Pharmacokinetic Profiling of Derivatives

The therapeutic utility of a compound is not solely determined by its potency but also by its pharmacokinetic properties, including its metabolic stability and ability to be absorbed into the systemic circulation.

Intestinal Permeability

For orally administered drugs, intestinal permeability is a critical determinant of bioavailability. The Caco-2 cell monolayer is a widely used in vitro model to assess the intestinal permeability of drug candidates eurekaselect.com. Studies on dipeptide derivatives have shown that N-terminal blocking can increase resistance to hydrolases present in Caco-2 cells nih.gov. However, the relationship between in vitro Caco-2 permeability and in vivo absorption for peptide-like compounds can be complex, particularly for those utilizing active transport mechanisms like the dipeptide transporter system nih.gov. The physicochemical properties of this compound derivatives, such as lipophilicity and hydrogen bonding potential, will significantly influence their passive diffusion across the intestinal epithelium.

The table below outlines the general relationship between the structural features of peptide derivatives and their intestinal permeability characteristics.

| Structural Feature | Impact on Intestinal Permeability |

| N-terminal Blocking (e.g., Boc group) | Increased resistance to enzymatic hydrolysis |

| Lipophilicity | Influences passive diffusion |

| Hydrogen Bonding Capacity | Affects both passive diffusion and interaction with transporters |

| Substrate for Active Transporters | Can enhance absorption, but may lead to non-linear pharmacokinetics |

Half-Life Extension Strategies

The incorporation of this compound and its derivatives into therapeutic peptides can be strategically employed to extend their circulating half-life, a critical factor in enhancing their therapeutic efficacy. The inherent chemical properties of this modified amino acid, particularly the N-terminal tert-butyloxycarbonyl (Boc) group, contribute to improved stability against enzymatic degradation.

The primary mechanism by which the Boc group enhances peptide half-life is through steric hindrance. The bulky nature of the Boc moiety physically obstructs the approach of exopeptidases, which are enzymes that cleave amino acids from the N-terminus of a peptide chain. This protection significantly slows the rate of degradation in biological fluids. Research on the peptide calcitermin (B1577619) has demonstrated that N-terminal acetylation, a modification analogous to the acylation provided by the Boc group, can increase the peptide's half-life in human plasma by more than sevenfold nih.gov. This principle of N-terminal protection is a well-established strategy in peptide drug design to improve pharmacokinetic profiles.

Furthermore, the hydrophobic character of the Boc group can promote binding to serum proteins, most notably albumin. This reversible binding sequesters the peptide from renal clearance and further enzymatic degradation, effectively prolonging its circulation time. While direct studies on this compound are limited, the strategy of enhancing albumin binding through lipophilic moieties is a proven concept in half-life extension for various peptide therapeutics.

Beyond the Boc group, the 4-hydroxy-D-phenylglycine core itself can contribute to stability. The D-configuration of the amino acid makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This inherent resistance to proteolysis is a fundamental strategy in the design of long-lasting peptide drugs.

Table 1: Strategies for Half-Life Extension of Peptides Incorporating Modified Amino Acids

| Strategy | Mechanism of Action | Example/Rationale |

|---|---|---|

| N-terminal Acylation (e.g., Boc group) | Steric hindrance of exopeptidases, preventing cleavage of the N-terminal amino acid. | N-terminal acetylation of calcitermin increased its plasma half-life significantly nih.gov. The bulky Boc group is expected to provide similar or greater protection. |

| Increased Hydrophobicity | Promotion of binding to serum proteins like albumin, reducing renal clearance and enzymatic degradation. | The tert-butyl group of the Boc moiety increases lipophilicity, which can enhance interaction with albumin. |

| Incorporation of D-amino acids | Resistance to degradation by proteases that are stereospecific for L-amino acids. | The D-phenylglycine core of the compound introduces a protease-resistant linkage in the peptide backbone. |

Mechanisms of Biological Activity

The biological activities of molecules derived from this compound are multifaceted, primarily revolving around their ability to interact with specific enzymes and cell surface receptors. These interactions can lead to the modulation of various physiological pathways.

Derivatives of 4-hydroxy-D-phenylglycine have been investigated as inhibitors of various enzymes, particularly matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in numerous pathological conditions, including cancer and arthritis.

The inhibitory action of hydroxyphenylglycine derivatives against MMPs often involves the chelation of the catalytic zinc ion in the enzyme's active site. While specific data on this compound as an MMP inhibitor is not extensively available, related compounds have shown significant inhibitory potential. For instance, N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide, a compound featuring a hydroxamic acid moiety which is a known zinc-binding group, has demonstrated inhibitory activity against several MMPs.

The mechanism of inhibition is typically competitive, where the inhibitor vies with the natural substrate for binding to the active site. The affinity of the inhibitor for the enzyme is quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For the aforementioned iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, the IC50 values against MMP-2, MMP-9, and MMP-14 were found to be in the low micromolar range, indicating potent inhibition nih.gov. The structure of the inhibitor, including the nature of the N-acyl group and other substituents, plays a crucial role in determining its binding affinity and selectivity for different MMP isozymes.

Table 2: Inhibitory Activity of a Representative Hydroxamic Acid Derivative against Matrix Metalloproteinases

| Enzyme | IC50 (µM) |

|---|---|

| MMP-2 | ~1.5 |

| MMP-9 | ~1.0 |

| MMP-14 | ~1.0 |

Data for N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide, a structural analog of hydroxyphenylglycine derivatives. nih.gov

Derivatives of phenylglycine are well-documented as modulators of metabotropic glutamate (B1630785) receptors (mGluRs), a class of G protein-coupled receptors that play a crucial role in regulating synaptic transmission and neuronal excitability in the central nervous system. Specifically, many phenylglycine derivatives act as antagonists at these receptors. nih.govnih.govnih.gov

The antagonism arises from the structural similarity of the phenylglycine core to glutamate, the endogenous agonist for mGluRs. This allows these derivatives to bind to the glutamate binding site on the receptor without eliciting the conformational change required for receptor activation. The nature of the substituents on the phenyl ring and the α-carbon of the glycine (B1666218) moiety are critical determinants of the antagonist potency and selectivity for different mGluR subtypes.

For example, α-methylation of carboxyphenylglycine derivatives has been shown to convert agonist activity at mGluR2 into antagonist activity. nih.gov Studies on various α-substituted 4-phosphonophenylglycine (B55578) analogues have identified compounds with high antagonist potency and selectivity for group III mGluRs. nih.gov The affinity of these antagonists is typically determined through radioligand binding assays or functional assays measuring the inhibition of agonist-induced downstream signaling. The data in the table below, while not for this compound itself, illustrates the antagonist activity of structurally related phenylglycine derivatives at group III mGluRs.

Table 3: Antagonist Activity of Phenylglycine Derivatives at Group III Metabotropic Glutamate Receptors

| Compound | Apparent KD (µM) |

|---|---|

| (RS)-α-methyl-3-chloro-4-phosphonophenylglycine (UBP1110) | 7.4 ± 2.3 |

| (RS)-α-methyl-3-methoxy-4-phosphonophenylglycine (UBP1111) | 5.4 ± 0.6 |

| (RS)-α-methyl-3-methyl-4-phosphonophenylglycine (UBP1112) | 5.1 ± 0.3 |

Data represents the antagonism of (S)-AP4 induced depression of the fast component of the dorsal root-evoked ventral root potential. nih.gov

Computational Studies and Conformational Analysis

Quantum Mechanical (QM) Calculations for Conformational Behavior

Quantum mechanical calculations are essential for understanding the intrinsic conformational preferences of a molecule, dictated by its electronic structure. springernature.com By solving approximations of the Schrödinger equation, QM methods can determine the geometries of stable conformers and the energy barriers between them.

For Boc-4-hydroxy-D-phenylglycine, QM calculations, often using Density Functional Theory (DFT), can be employed to perform a conformational search. springernature.comnih.gov This process identifies various low-energy structures arising from the rotation around single bonds, such as those connecting the phenyl ring, the carboxyl group, and the Boc protecting group. The results of these calculations reveal the most probable shapes the molecule will adopt in the gas phase. This information is foundational for understanding its interactions with other molecules, including solvents and biological receptors. Key findings from such studies typically include the relative energies of different conformers and the dihedral angles that define them.

Table 1: Representative Data from a Hypothetical QM Conformational Analysis

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°C) | Key Dihedral Angle 2 (°C) |

|---|---|---|---|

| Global Minimum | 0.00 | 65.4 | 178.2 |

| Conformer 2 | 1.25 | -70.1 | 175.9 |

| Conformer 3 | 2.89 | 178.5 | -60.3 |

Molecular Dynamics (MD) Simulations in Different Solvents

While QM calculations are excellent for isolated molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, particularly in the presence of a solvent. nih.govbiu.ac.il MD simulations model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water, acetonitrile), providing a picture of how the solvent affects conformational stability and flexibility. nih.govresearchgate.net

For peptides and amino acid derivatives, the solvent can significantly alter the conformational landscape. researchgate.net For instance, a conformation that is stable in the gas phase due to an internal hydrogen bond might be destabilized in a polar solvent like water, which can form competing hydrogen bonds. researchgate.net MD simulations can track these changes, revealing which conformations are most prevalent in a given environment and the timescale of transitions between them. This is crucial for understanding the behavior of this compound in biological systems or during chemical reactions in solution.

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a widely used QM method for investigating the mechanisms of chemical reactions. nih.gov It can be used to map out the entire energy profile of a reaction pathway, including the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net

For reactions involving this compound, such as its synthesis, deprotection, or coupling in peptide synthesis, DFT studies can provide critical insights. By calculating the activation energies for different possible pathways, researchers can predict which reaction is more likely to occur and under what conditions. pku.edu.cn This allows for the rationalization of observed product distributions and selectivity. For example, DFT could be used to understand why a particular reagent leads to a high yield of a desired stereoisomer, helping to optimize reaction conditions. pku.edu.cn

Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.gov

In the context of this compound, docking studies would involve placing the molecule into the active site of a target protein. The program then samples numerous orientations and conformations of the ligand, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. ajol.info For instance, studies on related phenylglycine derivatives have used docking to investigate their binding to enzymes like butyrylcholinesterase, identifying key interactions that stabilize the ligand-protein complex. nih.gov Such studies can guide the design of more potent and selective inhibitors or modulators of protein function.

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, un-synthesized molecules. bio-hpc.eu

To develop a QSAR model for derivatives of this compound, researchers would first synthesize a library of related compounds and measure their biological activity (e.g., enzyme inhibition, receptor binding). nih.gov Then, various molecular descriptors (representing properties like size, lipophilicity, and electronic charge distribution) are calculated for each compound. Statistical methods are used to find a correlation between these descriptors and the observed activity. nih.govresearchgate.net A validated QSAR model can significantly accelerate the drug discovery process by prioritizing which novel compounds to synthesize and test.

Influence of Substituents on Racemization Rates

Phenylglycine and its derivatives are known to be more susceptible to racemization (the conversion of a single enantiomer into a mixture of both) than many other amino acids, particularly under basic conditions used in peptide synthesis. rsc.orgresearchgate.net The rate of this racemization is heavily influenced by the electronic properties of substituents on the phenyl ring.

The 4-hydroxy group on this compound plays a crucial role in its stereochemical stability. The hydroxyl group is an electron-donating group through the mesomeric effect (+M). This effect increases the electron density in the aromatic ring, which in turn decreases the acidity of the alpha-proton (the hydrogen attached to the chiral carbon). rsc.org Since the mechanism of racemization involves the removal of this proton to form a planar carbanion intermediate, decreasing its acidity decelerates the rate of racemization. rsc.org

Conversely, electron-withdrawing substituents (e.g., a nitro group) in the para position would dramatically increase the acidity of the alpha-proton and thus accelerate racemization. rsc.org Therefore, the substitution pattern on the phenyl ring is a key determinant of the compound's stability during chemical manipulations.

Table 2: Predicted Relative Racemization Rates of Phenylglycine Derivatives

| Compound | Substituent at C4 | Electronic Effect | Predicted Influence on Racemization Rate |

|---|---|---|---|

| 4-Hydroxyphenylglycine (Hpg) | -OH | Electron Donating (+M) | Decelerated |

| Phenylglycine (Phg) | -H | Neutral | Baseline |

| 3,5-Dihydroxyphenylglycine (Dpg) | -OH at C3, C5 | Weakly Activating (-I > +M) | Accelerated (relative to Hpg) |

| 4-Nitrophenylglycine | -NO2 | Electron Withdrawing (-M) | Dramatically Accelerated |

Source: Based on principles described in scientific literature. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Stereocontrol

The precise stereochemistry of Boc-4-hydroxy-D-phenylglycine is critical for its biological activity. Future research is focused on developing more efficient and highly stereoselective synthetic routes.

One promising approach is the use of chemoenzymatic methods . Enzymatic resolution has been successfully employed for the separation of phenylglycine derivatives google.com. Future investigations could focus on identifying novel enzymes or optimizing existing enzymatic processes to achieve higher enantioselectivity and yield for this compound. This could involve screening for robust enzymes that can tolerate a wider range of reaction conditions and substrate modifications.

Another key area is the application of chiral auxiliaries . Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction nih.govresearchgate.net. While this is a well-established strategy in asymmetric synthesis, the development of novel, more efficient, and easily recyclable chiral auxiliaries for the synthesis of this compound remains an active area of research. The goal is to develop auxiliaries that can be removed under mild conditions without affecting the stereointegrity of the final product.

| Synthetic Strategy | Potential Advantage | Research Focus |

| Chemoenzymatic Resolution | High enantioselectivity, mild reaction conditions | Screening for novel enzymes, optimization of reaction parameters |

| Novel Chiral Auxiliaries | High diastereoselectivity, predictable stereochemical outcome | Design of easily cleavable and recyclable auxiliaries |

| Asymmetric Catalysis | High catalytic efficiency, potential for large-scale synthesis | Development of new catalysts and ligands for the asymmetric Strecker reaction or related transformations |

Integration with Advanced Drug Delivery Systems

To enhance the therapeutic efficacy of drugs derived from this compound, researchers are exploring its integration with advanced drug delivery systems. These systems aim to improve drug solubility, stability, and bioavailability, and to enable targeted delivery to specific sites in the body.

Liposomal encapsulation is a promising strategy for delivering both hydrophilic and hydrophobic compounds. By encapsulating derivatives of this compound within liposomes, it may be possible to protect them from degradation, control their release profile, and target them to specific cells or tissues mdpi.com. Future research will likely focus on optimizing liposomal formulations for specific therapeutic applications.

Polymeric nanoparticles , particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), offer another versatile platform for drug delivery. Encapsulating this compound derivatives within PLGA nanoparticles could provide sustained release and improve their pharmacokinetic profile nih.govnih.govresearchgate.netrsc.orgfrontiersin.org. The surface of these nanoparticles can also be functionalized with targeting ligands to enhance their specificity.

| Delivery System | Key Features | Potential Application for this compound Derivatives |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting | Improved delivery of novel antibiotics or other therapeutics |

| PLGA Nanoparticles | Biodegradable, provides sustained release, well-established for drug delivery | Controlled release of antibacterial agents at the site of infection |

| Hydrogels | Biocompatible, high water content, can be designed to be stimuli-responsive | Localized and sustained delivery of therapeutics |

Exploration of New Therapeutic Targets

While this compound is a well-known component of some antibacterial agents, its potential in other therapeutic areas is an exciting frontier for research. chemicalbook.comchemicalbook.com

Derivatives of this compound could be explored as novel enzyme inhibitors . For instance, they could serve as scaffolds for the design of β-lactamase inhibitors to combat antibiotic resistance nih.govmdpi.com. By modifying the structure of this compound, it may be possible to design molecules that can effectively block the active site of these resistance-conferring enzymes.

There is also growing interest in the development of antiviral peptides . The unique structural features of this compound could be incorporated into peptide sequences to enhance their stability and binding affinity to viral targets nih.govmdpi.com.

| Therapeutic Target | Rationale | Research Approach |

| β-Lactamases | Combatting antibiotic resistance | Design and synthesis of novel derivatives as enzyme inhibitors |

| Viral Proteases/Polymerases | Development of new antiviral agents | Incorporation into peptide-based inhibitors to improve efficacy |

| Dipeptidyl peptidase-IV (DPP-IV) | Treatment of type 2 diabetes | Virtual screening and synthesis of small molecule inhibitors |

Application in Material Science and Bioconjugation

The reactive functional groups of this compound make it an attractive candidate for applications in material science and bioconjugation.

One area of exploration is the use of this compound in the synthesis of functional polymers for biomedical applications sigmaaldrich.com. By incorporating this amino acid into polymer backbones, it may be possible to create new biomaterials with tailored properties, such as enhanced biocompatibility, biodegradability, and specific cell-binding capabilities.

Furthermore, this compound can be used for the surface functionalization of biomaterials . Covalently attaching this molecule to the surface of medical implants or tissue engineering scaffolds could improve their interaction with surrounding tissues and promote healing. For example, conjugation to materials like chitosan could enhance their biomedical properties nih.gov.

| Application Area | Potential Benefit | Example |

| Functional Polymers | Creation of novel biomaterials with tailored properties | Biodegradable polymers for tissue engineering scaffolds |

| Surface Functionalization | Improved biocompatibility and bioactivity of medical devices | Coating of orthopedic implants to promote bone integration |

| Bioconjugation | Attachment of bioactive molecules to carriers or surfaces | Linking of peptides to polyethylene glycol (PEG) to improve their pharmacokinetic profile |

Advanced Computational Modeling for Predictive Design

Advanced computational modeling techniques are becoming increasingly important in drug discovery and materials science. These methods can accelerate the design and development of new molecules and materials based on this compound.

Virtual screening can be used to identify promising new derivatives of this compound with desired biological activities from large compound libraries mdpi.comnih.gov. This in silico approach can significantly reduce the time and cost associated with experimental screening.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure and reactivity of this compound and its derivatives researchgate.net. This information can be used to predict their chemical behavior and to design molecules with optimized properties.

| Computational Method | Application | Expected Outcome |

| Virtual Screening | Identification of new drug candidates | Discovery of novel enzyme inhibitors or receptor ligands |

| Density Functional Theory (DFT) | Understanding electronic structure and reactivity | Prediction of chemical properties and reaction mechanisms |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of peptides and proteins | Elucidation of binding modes and structure-activity relationships |

Q & A

Basic: What analytical techniques are recommended for characterizing Boc-4-hydroxy-D-phenylglycine and confirming its chiral purity?

Answer:

- Chiral purity verification : Measure optical rotation using polarimetry (reported [α]²³/D = −158±3°, c = 1 in 1 M HCl) and confirm via chiral HPLC with a polysaccharide-based column .

- Structural confirmation : Use H/C NMR to verify the hydroxy-phenylglycine backbone and Boc-protection. Compare spectral data with literature or known standards .

- Thermal stability : Perform melting point analysis (reported mp = 240°C with decomposition) and differential scanning calorimetry (DSC) to assess thermal behavior .

Basic: How should researchers design experiments to assess this compound’s stability under varying pH conditions?

Answer:

- pH range selection : Prepare buffer solutions (pH 2–12) and incubate the compound at controlled temperatures (25–60°C).

- Monitoring degradation : Use reversed-phase HPLC to quantify intact compound and degradation products. Track changes in UV absorbance at 254 nm .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition using first-order kinetics .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound?

Answer:

- Replicate literature protocols : Systematically vary parameters (e.g., reaction time, solvent purity, catalyst loading) to identify critical variables affecting yield .

- Statistical evaluation : Apply Design of Experiments (DoE) to isolate factors contributing to yield discrepancies. Use ANOVA to validate significance .

- Cross-validate analytical methods : Compare yields calculated via gravimetry, NMR integration, and LC-MS to rule out measurement bias .

Advanced: What strategies optimize this compound’s incorporation efficiency in solid-phase peptide synthesis (SPPS) while minimizing racemization?

Answer:

- Coupling conditions : Use HATU/DIPEA in DMF at 0°C to enhance activation while suppressing racemization. Monitor via in situ FTIR for real-time reaction progress .

- Racemization assessment : Analyze diastereomer formation using Marfey’s reagent derivatization followed by LC-MS .

- Protection alternatives : Compare Boc with Fmoc strategies for steric effects on coupling efficiency .

Basic: What steps are critical when formulating research questions about this compound’s structure-activity relationships (SAR) in antimicrobial peptides?

Answer:

- Define variables : Identify independent variables (e.g., hydroxyl group position, Boc deprotection kinetics) and dependent variables (e.g., MIC values, hemolytic activity) .

- Literature gap analysis : Use SciFinder to map existing SAR studies and prioritize unexplored structural modifications .

- Hypothesis framing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

Advanced: Which advanced spectroscopic techniques elucidate unexpected reactivity in this compound during palladium-catalyzed cross-coupling?

Answer:

- Mechanistic probes : Use F NMR to track fluorine-labeled intermediates or H isotopic labeling for kinetic isotope effect studies .

- In situ monitoring : Employ ReactIR to detect transient Pd complexes or reactive intermediates during catalysis .

- Computational modeling : Perform DFT calculations to identify transition states and compare with experimental kinetic data .

Basic: How should researchers document this compound synthesis protocols for reproducibility?

Answer:

- Detailed procedural records : Specify equivalents of reagents, solvent drying methods, and purification techniques (e.g., recrystallization solvents, gradient HPLC conditions) .

- Batch-to-batch consistency : Report lot-specific data (e.g., optical rotation, HPLC purity) and storage conditions (−20°C under argon) .

- Supplementary validation : Include raw NMR/FTIR spectra and chromatograms in supporting information .

Advanced: What orthogonal protection strategies are effective for this compound in multi-step peptide synthesis?

Answer:

- Temporary protection : Use Fmoc for the α-amine and allyl esters for the carboxylic acid during SPPS. Remove Fmoc with piperidine and allyl groups via Pd(0)-mediated deprotection .

- Selective deprotection : Employ TFA for Boc removal while retaining acid-labile side-chain protections (e.g., Trt for cysteine) .

- Racemization checks : After each coupling step, analyze dipeptide intermediates via Marfey’s reagent to confirm stereochemical integrity .

Basic: What factors influence this compound’s crystallization behavior across solvent systems?

Answer:

- Solvent screening : Test polar (e.g., water, ethanol) vs. non-polar (e.g., hexane) solvents. Monitor nucleation kinetics via turbidity measurements .

- Polymorph identification : Characterize crystal forms using XRPD and compare with Cambridge Structural Database entries .

- Additive effects : Evaluate co-solvents (e.g., DMSO) or templating agents to control crystal morphology .

Advanced: How can kinetic isotope effects (KIE) study the rate-determining step in this compound-mediated enzymatic reactions?

Answer:

- Isotopic labeling : Synthesize C-labeled hydroxy-phenylglycine or deuterated Boc-protecting groups.

- KIE measurement : Compare reaction rates (k_H/k_D) using LC-MS or radioactive tracers to identify bond-breaking steps .

- Enzymatic docking studies : Correlate KIE data with MD simulations of enzyme-substrate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.